Product packaging for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one(Cat. No.:)

1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Cat. No.: B11869310
M. Wt: 240.30 g/mol
InChI Key: MYTNGMJJTGIKKN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS 183171-83-7) is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . This compound is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound and its structural analogs as key intermediates in synthetic organic chemistry . For instance, related chemical structures have been utilized in complex multi-step synthesis processes, such as the development of active pharmaceutical ingredients and other novel chemical entities . The presence of both methoxyphenyl and phenyl ketone functional groups in its structure makes it a versatile building block for further chemical modifications and derivatization, which is of particular interest in medicinal chemistry and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B11869310 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C16H16O2/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16H,1-2H3

InChI Key

MYTNGMJJTGIKKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl 1 Phenylpropan 2 One and Its Direct Precursors

Approaches via Carbon-Carbon Bond Formation

The creation of the carbon skeleton of 1-(4-methoxyphenyl)-1-phenylpropan-2-one is the central challenge in its synthesis. Methodologies achieving this include classical reactions like the Friedel-Crafts acylation and Grignard synthesis, as well as modern palladium-catalyzed cross-coupling reactions.

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. scribd.comscirp.org In principle, a direct synthesis of the target compound could be envisioned by reacting anisole (B1667542) with 1-phenylpropan-2-oyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the acylium ion intermediate may be prone to rearrangement, and controlling the regioselectivity on the anisole ring is crucial. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning the reaction would likely yield a mixture of isomers. scribd.com

A more controlled, multi-step approach often involves the initial acylation of an aromatic ring to form a simpler ketone precursor. For instance, anisole can be acylated with propionyl chloride to yield 4-methoxypropiophenone. This intermediate can then be further functionalized at the α-carbon to introduce the second aryl group (phenyl) via methods like palladium-catalyzed arylation. Zeolite catalysts have also been employed in Friedel-Crafts acylations to improve selectivity and create a more environmentally benign process. scirp.orgresearchgate.net

Table 1: Examples of Friedel-Crafts Acylation Reactions

Aromatic Substrate Acylating Agent Catalyst Product
Benzene Acetyl chloride AlCl₃ Acetophenone (B1666503) scribd.com
Anisole Acetyl chloride AlCl₃ o-/p-Methoxyacetophenone scribd.com
Anisole Acetic anhydride (B1165640) Mordenite Zeolite 4-Methoxyacetophenone scirp.org

Grignard reactions are powerful tools for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group. nih.govaroonchande.com A plausible Grignard-based synthesis of this compound would proceed via the creation of its precursor alcohol, 1-(4-methoxyphenyl)-1-phenylpropan-2-ol.

This alcohol intermediate could be synthesized by reacting an appropriate aldehyde, such as 2-(4-methoxyphenyl)-2-phenylacetaldehyde, with methylmagnesium bromide. The subsequent oxidation of the resulting secondary alcohol would yield the desired ketone. Another approach involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with a Grignard reagent, which is known to be an effective method for ketone synthesis that avoids over-addition. organic-chemistry.org For example, reacting a Weinreb amide derived from 2-(4-methoxyphenyl)-2-phenylacetic acid with methylmagnesium bromide would directly yield the target ketone. The high reactivity of Grignard reagents requires careful substrate and reaction condition selection to ensure success. nih.gov

Modern synthetic chemistry offers highly efficient methods for C-C bond formation, among which palladium-catalyzed cross-coupling reactions are prominent. The most direct route to this compound using this technology is the α-arylation of a ketone enolate. acs.orgrsc.org

This reaction involves the coupling of the enolate of 1-phenylpropan-2-one (phenylacetone) with a 4-haloanisole, such as 4-bromoanisole (B123540) or 4-iodoanisole. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate. The catalytic cycle is facilitated by a phosphine (B1218219) ligand, such as BINAP or DavePhos, and requires a base (e.g., sodium tert-butoxide) to generate the ketone enolate. acs.org This method is valued for its high regioselectivity and tolerance of various functional groups. berkeley.edursc.org The development of these coupling reactions has significantly streamlined the synthesis of α-aryl ketones. acs.org

Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation of Ketones

Ketone Aryl Halide Palladium Source Ligand Base
Acetone Bromobenzene Pd₂(dba)₃ Tol-BINAP NaOtBu
3-Pentanone 4-Chlorotoluene Pd(OAc)₂ n-BuPAd₂ NaOtBu

Data compiled from various sources illustrating common components. acs.orgua.edu

While a direct synthesis of the diarylmethane structure via a standard base-catalyzed Aldol condensation is not straightforward, related condensation reactions can be used to generate versatile intermediates. wpmucdn.comnih.gov The Darzens condensation, also known as the glycidic ester condensation, is one such reaction. wikipedia.orgjk-sci.com Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). jk-sci.commychemblog.comlscollege.ac.in

The glycidic ester products are valuable intermediates. jk-sci.commychemblog.com Through subsequent reactions such as hydrolysis of the ester followed by decarboxylation, the epoxide can undergo rearrangement to form a new carbonyl compound. wikipedia.orglscollege.ac.inorganic-chemistry.org This sequence allows for the construction of complex ketone structures that may not be directly accessible through other condensation methods. For example, a Darzens reaction could be employed to construct a key intermediate which, upon rearrangement and further functionalization, leads to the desired this compound skeleton.

Oxidation and Reduction in Synthetic Sequences

The interconversion of alcohols and ketones via oxidation and reduction is a cornerstone of organic synthesis. These reactions are often key steps in multi-step pathways leading to complex molecules like this compound.

As mentioned in the Grignard synthesis section, a common strategy for preparing ketones is the oxidation of a corresponding secondary alcohol. The direct precursor to this compound is the alcohol 1-(4-methoxyphenyl)-1-phenylpropan-2-ol. Once this alcohol is synthesized, a variety of established oxidation methods can be employed to convert it to the target ketone.

The choice of oxidizing agent depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), manganese-based reagents like potassium permanganate, and methods based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations. More modern and milder reagents like the Dess-Martin periodinane are also highly effective. The synthesis of related precursor alcohols, such as 1-(4-methoxyphenyl)propan-1-ol, has been achieved through methods like the catalytic hydrogenation of the corresponding ketone, demonstrating the reversible nature of these transformations. google.com

Table 3: Common Reagents for Oxidation of Secondary Alcohols

Reagent/Method Description
Pyridinium Chlorochromate (PCC) A milder chromium(VI) reagent, typically used in dichloromethane.
Swern Oxidation Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base.
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent that provides a mild and selective oxidation.

Chemoselective Reduction of Unsaturated Ketones (Chalcones) to Saturated Ketones

A primary and efficient route to this compound involves the chemoselective reduction of its α,β-unsaturated precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, a type of chalcone (B49325). The goal is to selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

One prominent method is catalytic transfer hydrogenation (CTH) . This technique utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a transition metal catalyst. For instance, iridium complexes have been shown to be effective for the chemoselective transfer hydrogenation of the C=C bond in chalcones. While specific data for the direct precursor to this compound is not extensively detailed in readily available literature, analogous reactions with 4'-methoxychalcone (B191833) derivatives provide valuable insights. The use of formic acid as a hydrogen source with palladium on carbon (Pd/C) is a common and effective method for such reductions. nih.govresearchgate.net

Another powerful approach is catalytic asymmetric transfer hydrogenation , which not only reduces the double bond but also establishes a chiral center, leading to an enantiomerically enriched product. Chiral phosphoric acids have been demonstrated to catalyze the asymmetric transfer hydrogenation of trans-chalcones using pinacolborane as the hydride source, affording chiral dihydrochalcone (B1670589) derivatives in high yields and with high enantioselectivities. mdpi.com

Below is a table summarizing representative conditions for the chemoselective reduction of chalcones, which are applicable to the synthesis of this compound.

Catalyst/ReagentHydrogen SourceSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Iridium ComplexHCOOHVariousRoom TempGood to ExcellentN/A chemmethod.com
Pd/CHCOOHVariousMild ConditionsHighN/A nih.gov
Chiral Phosphoric AcidPinacolboraneCyclohexane30Highup to 94 mdpi.com

Alpha, Beta-Dehydrogenation Strategies

The introduction of a double bond at the α,β-position relative to a carbonyl group is a fundamental transformation in organic synthesis and can be relevant in the synthesis of precursors to this compound. While the primary route to the target molecule involves the reduction of a chalcone, dehydrogenation strategies can be employed in alternative synthetic pathways, for instance, in the synthesis of the chalcone precursor itself from a saturated ketone.

One common strategy involves a two-step process of α-halogenation followed by dehydrohalogenation. However, direct dehydrogenation methods are often more efficient. Palladium-catalyzed aerobic dehydrogenation offers a direct route to α,β-unsaturated ketones from their saturated counterparts. While specific applications to 1,3-diarylpropanones are not extensively documented, the general methodology is well-established for various cyclic and acyclic ketones.

Another approach involves the use of hypervalent iodine reagents. For example, the oxidation of silyl (B83357) enol ethers, which can be readily prepared from the corresponding saturated ketone, with hypervalent iodine compounds can lead to the formation of α,β-unsaturated ketones.

Halogenation and Subsequent Functionalization

The introduction of a halogen atom at the α-position to the carbonyl group of this compound opens up a wide range of possibilities for further functionalization. This α-halo ketone is a versatile intermediate for the synthesis of various derivatives.

α-Halogenation: The most common reagents for the α-halogenation of ketones are N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). nih.gov The reaction is typically carried out under acidic or radical conditions. For instance, the α-bromination of 1,3-dicarbonyl compounds can be achieved using NBS in the presence of a Lewis acid catalyst like Mg(ClO4)2. researchgate.net The regioselective bromination of aromatic compounds, which can be a competing reaction depending on the substrate and conditions, has been extensively studied using NBS. nih.govresearchgate.net For the specific case of 1,3-diaryl-2-propanones, the methylene (B1212753) group between the two aryl groups and the carbonyl group is activated and susceptible to halogenation.

Subsequent Functionalization: The resulting α-halo-1-(4-methoxyphenyl)-1-phenylpropan-2-one is a potent electrophile. The halogen atom can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups at the α-position. Examples of such transformations include:

Alkylation: Reaction with organocuprates or other organometallic reagents.

Amination: Reaction with amines to introduce amino groups.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides.

Thiolation: Reaction with thiols or their salts.

These functionalization reactions provide access to a broad range of derivatives of the parent ketone, which can be valuable for various applications.

Stereoselective and Asymmetric Synthesis Considerations

The structure of this compound does not inherently possess a chiral center. However, stereoselective and asymmetric synthesis methodologies become highly relevant when considering the synthesis of its derivatives or related chiral compounds, such as the corresponding chiral alcohols or diols.

Stereoselective Reduction of β-Hydroxy Ketones: If a synthetic route proceeds through a β-hydroxy ketone intermediate, the subsequent reduction of the ketone can be performed diastereoselectively to yield either syn- or anti-1,3-diols. researchgate.netorganic-chemistry.orgacs.orgrsc.orgyoutube.com The stereochemical outcome is often controlled by the choice of reducing agent and the presence of chelating or non-chelating groups. For instance, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can favor the formation of one diastereomer. researchgate.net

Asymmetric Hydrogenation of Chalcone Precursors: As mentioned in section 2.2.2, the asymmetric hydrogenation of the chalcone precursor is a direct method to introduce chirality. The use of chiral catalysts, such as those based on rhodium or iridium with chiral ligands, can lead to the formation of one enantiomer of the saturated ketone in high enantiomeric excess. mdma.chrsc.org The development of such catalytic systems is an active area of research, aiming for high efficiency and enantioselectivity for a broad range of substrates.

The table below provides a summary of chiral catalysts and their performance in the asymmetric reduction of chalcone derivatives.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Chiral Phosphoric Acid / Pinacolboranetrans-ChalconesHighup to 94 mdpi.com
Chiral Rhodium ComplexesChalcone DerivativesGood to ExcellentHigh mdma.ch
Chiral Iridium ComplexesChalcone DerivativesGood to ExcellentHigh rsc.org

These stereoselective methods are crucial for the synthesis of optically active molecules that may have applications in pharmaceuticals and materials science.

Chemical Transformations and Reactivity of 1 4 Methoxyphenyl 1 Phenylpropan 2 One

Reactions of the Ketone Moiety

The ketone functional group is a primary site for a range of chemical reactions, including reduction, condensation, and reactions involving the formation of an enolate intermediate.

The carbonyl group of 1-(4-methoxyphenyl)-1-phenylpropan-2-one can be readily reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)-1-phenylpropan-2-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and selectivity. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. researchgate.netreddit.com This method is generally effective for the reduction of ketones to alcohols. libretexts.org

Metal hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely employed for the reduction of ketones. masterorganicchemistry.comyoutube.comyoutube.com Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol. beilstein-journals.orgorganic-chemistry.org Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups; however, it requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran. youtube.comresearchgate.netni.ac.rs

ReagentSolventProductNotes
H₂/Pd-CEthanol or Ethyl Acetate1-(4-Methoxyphenyl)-1-phenylpropan-2-olCommonly used for catalytic hydrogenation. reddit.comnuph.edu.ua
NaBH₄Methanol or Ethanol1-(4-Methoxyphenyl)-1-phenylpropan-2-olA mild and selective reagent for reducing ketones. masterorganicchemistry.comresearchgate.net
LiAlH₄Diethyl ether or THF (anhydrous)1-(4-Methoxyphenyl)-1-phenylpropan-2-olA strong reducing agent; requires careful handling. youtube.comresearchgate.net

Like other ketones, this compound can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime derivative, specifically this compound oxime. ontosight.ai This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. asianpubs.org The formation of oximes is a well-established reaction for the characterization and derivatization of ketones. nist.govnih.gov The reaction is typically carried out in the presence of a weak acid or base as a catalyst. ontosight.ai For a structurally similar compound, ethanone, 1-(4-methoxyphenyl)-, the reaction with hydroxylamine hydrochloride has been reported to proceed with high yield. google.com

ReagentProductReaction Type
Hydroxylamine (NH₂OH)This compound oximeCondensation

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate ion. chegg.com This enolate can then act as a nucleophile in a variety of reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

One common alpha-substitution reaction is halogenation. In the presence of a halogen (such as Br₂ or Cl₂) and either acidic or basic conditions, one or more of the α-hydrogens can be replaced by a halogen atom. wikipedia.orgyoutube.com Under acidic conditions, the reaction typically proceeds through an enol intermediate and results in monosubstitution. In contrast, under basic conditions, the reaction proceeds via an enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenated products. wikipedia.org The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) can also be employed for α-halogenation. researchgate.net

ReagentReaction TypeExpected Product
Br₂ in Acetic AcidAlpha-Bromination (acid-catalyzed)1-Bromo-1-(4-methoxyphenyl)-1-phenylpropan-2-one
N-Bromosuccinimide (NBS)Alpha-Bromination1-Bromo-1-(4-methoxyphenyl)-1-phenylpropan-2-one
SO₂Cl₂Alpha-Chlorination1-Chloro-1-(4-methoxyphenyl)-1-phenylpropan-2-one

Reactions Involving the Aromatic Rings

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the existing substituents.

The methoxy (B1213986) group (-OCH₃) on one of the phenyl rings is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs. scirp.orglibretexts.org Conversely, the phenylpropan-2-one substituent is a deactivating group and a meta-director due to the electron-withdrawing inductive and resonance effects of the carbonyl group.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, substitution is expected to occur predominantly on the methoxy-substituted ring at the positions ortho and para to the methoxy group. scribd.com The phenyl ring attached to the propanone chain will be less reactive towards electrophilic substitution. For instance, in a Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), the reaction proceeds with high selectivity for the para-position. nih.govchegg.comscirp.org

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(2-Nitro-4-methoxyphenyl)-1-phenylpropan-2-one and 1-(3-Nitro-4-methoxyphenyl)-1-phenylpropan-2-one
BrominationBr₂, FeBr₃1-(2-Bromo-4-methoxyphenyl)-1-phenylpropan-2-one and 1-(3-Bromo-4-methoxyphenyl)-1-phenylpropan-2-one
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation on the methoxy-activated ring

The methoxy group itself can undergo chemical transformation, most notably cleavage to a hydroxyl group, which converts the methoxyphenyl moiety into a hydroxyphenyl group. This demethylation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). google.comsigmaaldrich.comorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comstackexchange.comlibretexts.orgyoutube.com The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 reaction. stackexchange.com This transformation would yield 1-(4-hydroxyphenyl)-1-phenylpropan-2-one.

ReagentReaction TypeProduct
HBrEther Cleavage (Demethylation)1-(4-Hydroxyphenyl)-1-phenylpropan-2-one
BBr₃Ether Cleavage (Demethylation)1-(4-Hydroxyphenyl)-1-phenylpropan-2-one
AlCl₃Ether Cleavage (Demethylation)1-(4-Hydroxyphenyl)-1-phenylpropan-2-one

Derivatization to Complex Scaffolds

The structural framework of this compound serves as a versatile starting point for the synthesis of intricate molecules, including those incorporating nitrogen and sulfur heteroatoms, as well as products derived from photochemical reactions.

Formation of Nitrogen-Containing Derivatives (e.g., Urea (B33335) Derivatives)

The synthesis of nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, represents a significant chemical transformation. For instance, related structures can be synthesized starting from precursors like 4-methoxyaniline. mdpi.com The process can involve the formation of a thiosemicarbazide, followed by acylation and subsequent cyclization to yield a 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.com This triazole can then be further derivatized. mdpi.com

Another important class of nitrogen-containing derivatives is unsymmetrical N,N'-diaryl ureas. mdpi.com The synthesis of these compounds often involves the reaction of an aryl amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to generate an aryl isocyanate in situ. mdpi.com This intermediate then reacts with a different aryl amine to produce the final urea derivative. mdpi.com For example, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been synthesized by reacting a carbamate (B1207046) intermediate with 4-methoxyaniline. mdpi.com Urea derivatives are studied for their wide range of biological activities. ontosight.ai

Derivative ClassSynthetic PrecursorKey Intermediate(s)Final Product Example
1,2,4-Triazole4-MethoxyanilineN-(4-methoxyphenyl)hydrazinecarbothioamide4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol mdpi.com
Diaryl Urea4-MethoxyanilineAryl isocyanate1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea mdpi.com

Sulfur-Containing Derivatives

Sulfur-derived functional groups are present in a wide array of pharmaceutical compounds. nih.govnih.gov The synthesis of sulfur-containing scaffolds from precursors related to this compound can be achieved through various methods. One such method involves the S-alkylation of a thiol-containing heterocycle. For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate to yield 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. mdpi.com

A different approach involves the intramolecular electrophilic ipso-cyclization of alkynes. bohrium.com A method has been developed for the synthesis of 3-thiospiro[4.5]-decatrienones from 4-(p-methoxyaryl)-1-alkynes using triflic anhydride (B1165640) activated sulfoxides. bohrium.com This process provides a strategy for assembling sulfur-substituted spirocyclic compounds. bohrium.com

Reaction TypeStarting Material (Analog)ReagentsProduct Class
S-Alkylation4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-bromo-1-phenylethanone, Cs₂CO₃Thioether of a Triazole mdpi.com
ipso-Cyclization4-(p-Methoxyaryl)-1-alkyneTriflic anhydride, Sulfoxide (B87167), Triethylamine3-Thiospiro[4.5]-decatrienone bohrium.com

Photochemical Transformations and Cyclization

Photochemical methods offer pathways to unique molecular structures. The irradiation of compounds structurally similar to this compound can induce cyclization. For example, the irradiation of p-methoxyazidobutyrophenone in methanol leads to the formation of 2-(4-methoxyphenyl)-1-pyrroline as the major product, although the reaction is not highly selective and produces other minor photoproducts. nsf.gov The selectivity can be significantly improved by conducting the reaction in the presence of tris(trimethylsilyl)silane (B43935) (TTMSS), which acts as a hydrogen atom source. nsf.gov This light-mediated synthesis proceeds via an intramolecular reductive cyclization of a triplet alkylnitrene intermediate. nsf.gov

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of chemical reactions, including the identification of transient intermediates, is fundamental to controlling reaction outcomes. Reactions involving this compound and related compounds can proceed through either radical or ionic pathways.

Radical Intermediates and Pathways

Radical intermediates, which contain an unpaired electron, are key species in many organic reactions. researchgate.net The photochemical transformation of p-methoxyazidobutyrophenone provides a clear example of a reaction proceeding through radical intermediates. nsf.gov The proposed mechanism involves the initial excitation of the ketone chromophore, followed by intersystem crossing and energy transfer to form a triplet azide. nsf.gov This species then expels a nitrogen molecule to generate a triplet alkylnitrene radical. nsf.gov In the presence of a suitable hydrogen donor like TTMSS, this nitrene radical abstracts a hydrogen atom to form an amine radical. nsf.gov This amine radical subsequently cyclizes and dehydrates to yield the final pyrroline (B1223166) product. nsf.gov The involvement of radical intermediates is often investigated in monooxygenase reactions as well. nih.gov

Proposed Radical Pathway in Photocyclization nsf.gov

Excitation & Intersystem Crossing: p-methoxyazidobutyrophenone → Triplet Ketone (T1K)

Energy Transfer & N₂ Loss: T1K → Triplet Azide (TA) → Triplet Alkylnitrene (³¹N) + N₂

H-Atom Abstraction: ³¹N + TTMSS → Amine Radical (¹NH)

Cyclization & Dehydration: Amine Radical → 2-(4-methoxyphenyl)-1-pyrroline

Ionic Mechanisms

Reactions can also proceed through ionic mechanisms involving charged intermediates. For instance, the aza-Michael reaction, which can be used to synthesize β-aminocarbonyl compounds, is a conjugate addition that proceeds via an ionic pathway. mdpi.com The addition of N-heterocycles to α,β-unsaturated ketones like chalcones can be catalyzed and may involve ionic intermediates. mdpi.com

Kinetic studies of the reactions of related compounds, such as 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate with amines, suggest a mechanism involving a zwitterionic tetrahedral intermediate (T+/-). researchgate.net This intermediate can be deprotonated by an amine to form an anionic intermediate (T-). researchgate.net Similarly, computational studies on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene identified several possible zwitterionic intermediates along the reaction pathway. mdpi.com These examples highlight the potential for reactions involving the methoxyphenyl moiety to proceed through stepwise ionic mechanisms involving discrete, charged intermediates.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is indispensable for elucidating the molecular structure of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound include a singlet for the methyl protons (-CH₃), a singlet for the methoxy (B1213986) protons (-OCH₃), a singlet for the lone methine proton (-CH), and multiplets for the aromatic protons of the phenyl and methoxyphenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals include a peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), signals for the aromatic carbons, and distinct peaks for the methine, methyl, and methoxy carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made from 1D spectra.

Representative NMR Data: The following table outlines the expected chemical shifts (δ) for this compound. Actual experimental values may vary slightly based on the solvent and instrument used.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Description
Carbonyl (C=O)-~207.0Ketone Carbonyl
Methine (-CH)~5.2 (s)~60.0Benzylic Methine
Methyl (-CH₃)~2.2 (s)~29.0Acetyl Methyl
Methoxy (-OCH₃)~3.8 (s)~55.2Methoxy Carbon
Phenyl (C₆H₅)~7.2-7.4 (m)~127.0-138.0Aromatic Carbons/Protons
Methoxyphenyl (C₆H₄)~6.8 (d), ~7.1 (d)~114.0-159.0Aromatic Carbons/Protons

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₆H₁₆O₂), the expected exact mass is approximately 240.1150 Da.

Fragmentation Pathway Analysis: In electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion or the loss of an acetyl radical.

Benzylic Cleavage: Fission of the C-C bond between the two aromatic rings can occur.

Formation of Tropylium Ion: Rearrangement and fragmentation of the phenyl-containing fragments can produce the stable tropylium ion (m/z 91).

Common Fragment Ions:

m/z (mass-to-charge ratio) Proposed Fragment Structure Description
240[C₁₆H₁₆O₂]⁺˙Molecular Ion
197[C₁₄H₁₃O]⁺Loss of acetyl radical (•COCH₃)
121[C₈H₉O]⁺Methoxyphenylmethyl cation
91[C₇H₇]⁺Tropylium ion
43[C₂H₃O]⁺Acetyl cation

LC-QTOF-MS: For analyzing complex mixtures, such as reaction monitoring or impurity profiling, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is utilized. This technique separates components chromatographically before they are subjected to high-resolution mass analysis, enabling the identification of individual compounds in the mixture.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govijrar.org These techniques are excellent for identifying the functional groups present.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. nist.gov Other significant absorptions include C-H stretches from the aromatic and aliphatic portions, C=C stretching from the aromatic rings, and the characteristic C-O stretching of the methoxy ether group. chemicalbook.comnih.gov

Key Vibrational Frequencies:

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
Ketone C=O Stretch~1715Strong
Aromatic C=C Stretch1600-1450Medium
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1030Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. fao.org The phenyl, methoxyphenyl, and carbonyl moieties in this compound act as chromophores. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the weaker n → π* transition of the carbonyl group. researchgate.netresearchgate.net The position of the maximum absorbance (λ_max) is influenced by the molecular structure and solvent. mdpi.com

Chromatographic Methods for Purity, Separation, and Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov A reversed-phase HPLC method is typically employed for this type of compound. nih.gov

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, commonly a mixture of acetonitrile and water or methanol (B129727) and water, is used to elute the components. fao.org The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification. A UV detector is commonly used, set to a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels. nih.gov

Typical HPLC Parameters:

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient or isocratic mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Gas Chromatography (GC) for Volatile Product Analysis and Purity

Gas Chromatography is a fundamental technique for assessing the purity of volatile and semi-volatile compounds and for analyzing the composition of reaction mixtures. In the analysis of compounds structurally related to this compound, such as 1-(p-Methoxyphenyl)-2-propanone, GC is used to determine retention indices, which aid in compound identification. nih.govnist.gov The Kovats retention index, a relative measure of retention time, is particularly useful for standardizing data across different instruments and conditions. nih.gov For instance, several Kovats indices for 1-(p-Methoxyphenyl)-2-propanone on a semi-standard non-polar column have been reported, indicating its elution characteristics relative to n-alkane standards. nih.govnist.gov

Table 1: Reported Kovats Retention Indices for 1-(p-Methoxyphenyl)-2-propanone

Index Value Column Type
1385 Semi-standard non-polar
1411 Semi-standard non-polar
1381 Semi-standard non-polar
1384 Semi-standard non-polar
1374 Semi-standard non-polar

Data sourced from PubChem CID 31231 nih.gov

Thin Layer Chromatography (TLC) for Reaction Progression and Screening

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and identifying compounds in a mixture. fishersci.comresearchgate.net This technique relies on the differential partitioning of components between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase. researchgate.netaga-analytical.com.pl The separation is visualized as spots on the plate, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component.

In synthetic procedures involving related methoxyphenyl derivatives, TLC is routinely used. For example, in the synthesis of (Z)-1-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethylidene) methanamine oxide, an Rf value of 0.1 was reported using a mobile phase of 95:5 dichloromethane/methanol on a silica gel plate. rsc.org This type of data is crucial for chemists to quickly assess whether a starting material has been consumed and a new product has formed.

Gel Permeation Chromatography (GPC) (for polymerization studies of derivatives)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an indispensable tool for characterizing polymers. lcms.cz It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

This technique is particularly relevant for studying the polymerization of derivatives. For example, GPC was used to analyze polymers synthesized by the nitroxide-mediated radical polymerization of 4-vinylbenzyl methoxytris(oxyethylene) ether (TEGSt), a styrenic derivative. researchgate.net The analysis provided detailed information on the control and characteristics of the polymerization process. researchgate.net

Table 2: GPC Analysis of Poly(TEGSt) Synthesized via Nitroxide-Mediated Radical Polymerization

Polymerization Conditions Number-Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI)
Without free nitroxide 10,800 1.11
With 0.05 equiv of TPANO* 10,700 1.08

*TPANO: 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide Data adapted from Zhao B., et al., Macromolecules, 2005. researchgate.net

The low PDI values, close to 1.0, indicate a well-controlled polymerization process, resulting in polymer chains of a very uniform length. researchgate.net

Chiral Chromatography (for resolution and analysis of stereoisomers if relevant)

The structure of this compound contains a chiral center at the carbon atom bonded to both phenyl rings. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and analyzing these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. asianpubs.org

The application of this technique is demonstrated in the analysis of stereoisomers of 4-methoxyphenyl-1,2-propanediol, a reduced derivative. acs.org Using a chiral gas chromatography (GC) column (CP-Chirasil-Dex CB), all four possible stereoisomers of the diol were successfully resolved, each exhibiting a distinct elution time. acs.org This separation is critical for stereoselective synthesis, where the goal is to produce a single, desired stereoisomer. acs.org

Table 3: Chiral GC Elution Times for Stereoisomers of 4-methoxyphenyl-1,2-propanediol

Stereoisomer Elution Time (min)
(1R,2R)-4 25.8
(1R,2S)-4 26.2
(1S,2R)-4 26.4
(1S,2S)-4 26.8

Data sourced from Schmermund, L., et al., ACS Sustainable Chemistry & Engineering, 2018. acs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and the conformation of molecules in the solid state.

Crystal Structure Determination

While the crystal structure for this compound itself is not publicly available, analysis of closely related compounds illustrates the detailed structural information that can be obtained. For instance, the crystal structure of 1-(4-methoxyphenyl)-2-phenoxyethan-1-one has been determined. researchgate.net The data from this analysis provides a clear picture of the molecule's solid-state conformation and packing. researchgate.net

Table 4: Crystallographic Data for the Related Compound 1-(4-methoxyphenyl)-2-phenoxyethan-1-one

Parameter Value
Chemical Formula C15H14O3
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.5859(10)
b (Å) 24.818(4)
c (Å) 9.3393(15)
β (°) 101.128(3)
Volume (ų) 1270.4(4)
Z 4

Data sourced from Sun, S., et al., Z. Kristallogr. - New Cryst. Struct., 2023. researchgate.net

Analysis of Hydrogen Bonding and Supramolecular Assembly

X-ray crystallography is also paramount for studying non-covalent interactions, such as hydrogen bonds, which govern how molecules arrange themselves in a crystal lattice, a phenomenon known as supramolecular assembly. nih.gov Although the target molecule lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds can play a significant role in stabilizing the crystal packing.

Table 5: Hydrogen-Bond Geometry for (E)-4-(4-Methoxyphenyl)but-3-en-2-one

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C6′—H6′···O2i 0.93 2.52 3.296 (2) 141
C6—H6B···O2ii 0.96 2.57 3.533 (2) 176

D = donor atom, H = hydrogen, A = acceptor atom. Data sourced from Gupta, V. K., et al., Acta Cryst., 2012. nih.gov

Polymorphism Studies

A thorough review of scientific literature reveals a notable absence of published research specifically investigating the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit varied physical and chemical properties.

Despite the importance of such studies in understanding the solid-state behavior of a compound, no crystallographic data detailing different polymorphic forms of this compound have been reported. Consequently, there are no available research findings or data tables to present on this specific topic. The scientific community has yet to publish investigations into the potential existence of different crystalline forms of this compound, their relative stabilities, or the conditions under which they might crystallize.

Therefore, this section remains open for future research to elucidate the solid-state chemistry of this compound.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its structural and electronic characteristics. niscpr.res.inresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For similar aromatic ketones, theoretical bond lengths and angles calculated via DFT have shown good agreement with experimental data obtained from X-ray crystallography. niscpr.res.in

Following optimization, vibrational analysis is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.netijrar.org The calculated vibrational frequencies for characteristic functional groups, such as the carbonyl (C=O) stretching and aromatic C-H stretching, can be compared with experimental spectroscopic data to validate the computational model. scispace.commdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OStretching~1680 - 1710
Aromatic C-HStretching~3000 - 3100
C-O-C (Ether)Asymmetric Stretching~1240 - 1260
CH₃Asymmetric Stretching~2950 - 2980

Note: These values are illustrative and based on typical DFT calculation results for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical reactivity, stability, and kinetic properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron. researchgate.net In this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered around the carbonyl group and the adjacent phenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.net

Table 2: Global Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measure of electrophilic character.

These descriptors provide a quantitative framework for predicting how the molecule will interact with other chemical species.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or poor in electrons. For this compound, the MEP map would show the most negative potential (typically colored red) localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net Conversely, positive potential regions (colored blue) are usually found around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. researchgate.net

Reaction Pathway and Transition State Analysis

Computational methods can be used to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in understanding reaction mechanisms and calculating reaction rates. rsc.orgnih.gov For a reaction involving this compound, such as an enolate formation or a nucleophilic addition to the carbonyl group, DFT calculations can determine the geometry and energy of the transition state. This analysis provides insights into the activation energy barrier, which dictates the reaction kinetics. rsc.org

Molecular Dynamics Simulations (for conformational flexibility and interactions)

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov193.6.1 An MD simulation would reveal the conformational flexibility of this compound, showing how the phenyl and methoxyphenyl rings rotate and how the propanone chain flexes. nih.gov This is particularly important for understanding how the molecule might fit into a binding site of a biological target or how it interacts with solvent molecules. Simulations can provide information on stable conformations and the energy barriers between them.

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govderpharmachemica.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific atoms involved in interactions such as hydrogen bonds and van der Waals contacts. The surface is generated based on the electron distribution of the molecule within the crystal.

Role As a Synthetic Intermediate and Precursor

Precursor to Aromatic Propanol (B110389) Derivatives

One of the fundamental reactions of ketones is their reduction to secondary alcohols. The carbonyl group in 1-(4-Methoxyphenyl)-1-phenylpropan-2-one can be readily reduced to a hydroxyl group, yielding the corresponding aromatic propanol derivative, 1-(4-Methoxyphenyl)-1-phenylpropan-2-ol. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Common methods for this type of ketone reduction include catalytic hydrogenation and the use of hydride reagents. For instance, catalytic hydrogenation using catalysts like Raney nickel is a well-established industrial process for converting ketones to alcohols. A patented method describes a similar transformation where methoxypropiophenone is hydrogenated to 1-(4-methoxyphenyl) propanol in high yield (over 90%) using Raney nickel. google.com This process is valued for its cost-effectiveness and efficiency. google.com Other common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are highly effective for the reduction of ketones to their corresponding alcohols.

The resulting propanol derivative, 1-(4-Methoxyphenyl)-1-phenylpropan-2-ol, is a chiral molecule that can serve as a valuable building block for the synthesis of other complex molecules. The presence of the hydroxyl group provides a reactive site for further functionalization, such as esterification or etherification.

Table 1: Reduction of this compound
Starting MaterialProductReaction TypePotential Reagents
This compound1-(4-Methoxyphenyl)-1-phenylpropan-2-olKetone ReductionH₂/Raney Ni, NaBH₄, LiAlH₄

Intermediate in the Synthesis of Substituted Chalcones and Dihydrochalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. nih.govpsu.edu They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde. nih.govrasayanjournal.co.in Dihydrochalcones (1,3-diaryl-1-propanones) are structurally related compounds that can be prepared by the selective hydrogenation of the carbon-carbon double bond of a chalcone (B49325). nih.gov

The structure of this compound, being a 1,1-diaryl-2-propanone, does not fit the profile of a standard precursor for the synthesis of either chalcones or dihydrochalcones via the conventional Claisen-Schmidt pathway. This is because the typical reaction requires an enolizable ketone with alpha-protons on a methyl or methylene (B1212753) group adjacent to the carbonyl (an acetophenone derivative), which then attacks the aldehyde. In this compound, the carbon atom between the two aromatic rings (C1) does not have any protons, and while the methyl group (C3) has acidic protons, its condensation with an aldehyde would not lead to the 1,3-diaryl structure characteristic of chalcones.

A thorough review of the scientific literature does not provide evidence for the use of this compound as an intermediate in the synthesis of substituted chalcones or dihydrochalcones. Its structural arrangement makes it unsuitable for the primary synthetic routes used to obtain these classes of compounds.

Building Block for Complex Organic Scaffolds

In medicinal chemistry and materials science, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of this compound gives it theoretical potential as such a building block. The key reactive sites are the carbonyl group and the adjacent alpha-protons on the C3 methyl group.

The presence of these alpha-protons makes them susceptible to deprotonation by a base, forming an enolate ion. This enolate can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, including:

Alkylation reactions: Reaction with alkyl halides to introduce new alkyl chains.

Aldol reactions: Condensation with aldehydes or ketones to form β-hydroxy ketones.

Cyclization reactions: Intramolecular reactions, if a suitable electrophilic site is present elsewhere in the molecule, can lead to the formation of cyclic compounds. For example, various electrophilic cyclization reactions are powerful tools for preparing a wide variety of interesting carbocyclic and heterocyclic compounds. nih.gov Hypervalent iodine reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have been shown to mediate efficient cyclization reactions in other systems to produce complex scaffolds. rsc.orgrsc.org

While the chemical principles suggest that this compound could be functionalized through its enolate to build more complex organic scaffolds, specific examples of its application for this purpose are not documented in the available scientific literature. Its potential remains largely theoretical and represents an area for possible future investigation.

Sustainable and Green Chemistry in the Synthesis of 1 4 Methoxyphenyl 1 Phenylpropan 2 One and Its Derivatives

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, represents a powerful solvent-free approach.

Research into the synthesis of chalcone (B49325) derivatives, which share a core structure with 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, has demonstrated the feasibility of solvent-free reactions. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone can be achieved through a mechanochemical process by mixing 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone with a catalytic amount of sodium hydroxide (B78521). This method avoids the need for a solvent during the reaction, with the product being isolated through simple recrystallization.

Furthermore, solvent-free conditions have been successfully applied to subsequent reactions. The Michael addition of N-heterocycles to chalcones has been accomplished using an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst under solvent-free conditions, showcasing a greener route to more complex derivatives.

Table 1: Example of a Solvent-Free Synthesis of a Chalcone Derivative

Reactants Catalyst Conditions Product Yield
4-Methoxybenzaldehyde + 3,4-(Dimethoxy)phenyl methyl ketone Sodium Hydroxide (catalytic) Mechanochemical (mixing) 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone 83%

Application of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a cornerstone of green chemistry, offering significant advantages such as dramatically reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. nih.govanton-paar.comchimia.ch This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat directly within the reaction mixture, leading to rapid and uniform heating. chimia.ch

This technique has been effectively used in the synthesis of chalcones and other related heterocyclic compounds. For example, the synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one was successfully carried out using microwave irradiation. nih.gov In another study, iodine-impregnated neutral alumina (B75360) was used as a catalyst for the solvent-free synthesis of various chalcones under microwave activation, achieving yields of 79-95% in less than two minutes. nih.gov The efficiency of microwave heating is further highlighted in the synthesis of thiazole (B1198619) derivatives from acetophenones, where reaction times were reduced from hours to minutes, and yields were substantially improved. researchgate.net These examples underscore the potential of microwave irradiation to create more efficient and environmentally benign synthetic routes for this compound and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

Method Catalyst Solvent Time Yield Reference
Conventional Heating Various Dioxane Longer duration Lower nih.gov
Microwave Irradiation I₂-Alumina Solvent-Free < 2 minutes 79-95% nih.gov

Enzymatic and Biocatalytic Approaches

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, is a powerful tool in green chemistry for producing chiral compounds with high selectivity under mild conditions. nih.govproquest.com This approach avoids the need for harsh reagents and extreme temperatures, aligning perfectly with sustainable synthesis goals. nih.gov The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a particularly well-developed application of biocatalysis. mdpi.comresearchgate.net

While direct enzymatic synthesis of this compound is not documented, extensive research on related structures demonstrates the high potential of this methodology. A notable example is the chemo-enzymatic synthesis of 1-(4-methoxyphenyl)propane-1,2-diol, a closely related compound. nih.govresearchgate.net This process can involve a two-step sequence where a propenylbenzene is first converted to a diol via lipase-catalyzed epoxidation, followed by microbial oxidation to yield the corresponding hydroxy ketone, 2-hydroxy-1-(4-methoxyphenyl)propan-1-one. nih.govresearchgate.net

Furthermore, sophisticated multi-enzyme cascade reactions have been designed for related molecules. All four stereoisomers of 4-methoxyphenyl-1,2-propanediol have been synthesized using stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade, achieving excellent purity (>99% ee and de). researchgate.net Such multi-enzyme systems, often utilizing whole recombinant cells to ensure cofactor regeneration, exemplify the efficiency and sustainability of biocatalytic routes for producing complex chiral molecules. nih.govmdpi.com

Table 3: Chemo-Enzymatic Synthesis of a Hydroxy Ketone Derivative

Starting Material Step 1 (Enzyme) Intermediate Step 2 (Microorganism) Final Product Yield Reference
Anethole Lipase (Novozym 435) 1-(4-methoxyphenyl)propane-1,2-diol Rhodococcus species 2-hydroxy-1-(4-methoxyphenyl)propan-1-one 36–62.5% researchgate.net

Development of Recyclable Catalytic Systems

In the context of ketone synthesis, recyclable palladium catalysts have shown high efficiency for the α-alkylation of ketones with alcohols. A catalyst composed of palladium nanoparticles supported on aluminum hydroxide (Pd/AlO(OH)) has been used for the reaction between acetophenone (B1666503) and benzyl (B1604629) alcohol, producing 1,3-diphenylpropan-1-one with 97% yield. This catalyst is ligand-free, works under mild conditions, and can be recovered and reused multiple times with sustained high activity. organic-chemistry.org

Similarly, recyclable titanosilicate catalysts have been employed for the sustainable functionalization of polymers by introducing ketone groups. nih.gov In other related syntheses, manganese(I) catalysts used for the asymmetric hydrogenation of ketones have been developed with a single-step recycling process for the pre-catalyst. nih.gov The development of biomass-derived porous carbon catalysts for synthesizing fuel additives also highlights the trend towards creating highly active and reusable catalytic systems from sustainable sources. acs.org These examples demonstrate a clear path toward implementing recyclable catalytic systems for the clean and efficient synthesis of ketones like this compound.

Table 4: Examples of Recyclable Catalysts in Ketone Synthesis and Related Reactions

Catalyst System Reaction Type Key Features Recyclability Reference
Palladium on Aluminum Hydroxide (Pd/AlO(OH)) α-Alkylation of ketones Ligand-free, mild conditions Maintained high activity over multiple uses organic-chemistry.org
Manganese(I) Complexes Asymmetric hydrogenation of ketones Base-free, high enantioselectivity Pre-catalyst recycled from leftover species in 93% yield nih.gov
Boron-doped Lignin-Carbon (BLC) Acetalization of ketones/aldehydes Derived from biomass waste, high stability Reused up to 10 times with 93% yield acs.org
Titanosilicate C-H Oxidation Heterogeneous, non-chlorinated solvent Recyclable after reaction cycle nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Yields and Selectivity

The development of more efficient and selective synthetic methods for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a primary area of future research. Current synthetic approaches can often be improved in terms of yield, cost-effectiveness, and environmental impact.

Catalytic Systems: A significant avenue of research involves the use of advanced transition metal catalysis. Palladium-catalyzed α-arylation of ketones has been a cornerstone reaction for forming C(sp²)-C(sp³) bonds. rsc.orgacs.org Future work could focus on developing novel palladium catalysts with ligands that allow for lower catalyst loadings and milder reaction conditions, potentially even in aqueous media using specialized surfactants to create micellar nanoreactors. rsc.org This approach would not only be more environmentally friendly but could also simplify product isolation.

Another promising direction is the exploration of copper-catalyzed systems. Recent developments have shown that copper(I) catalysts, in conjunction with chiral bis(phosphine) dioxide ligands, can facilitate the enantioselective α-arylation of acyclic ketones. acs.orgnih.govmdpi.com Applying such a system to the synthesis of chiral derivatives of this compound could provide access to enantiomerically pure forms of the compound, which is crucial for various applications. These methods often use silyl (B83357) enol ethers as substrates to avoid the need for strong bases, which can cause unwanted side reactions. nih.govmdpi.com

Process Optimization: Beyond catalyst development, research into optimizing reaction parameters using design of experiment (DoE) methodologies could lead to significant improvements in yield and purity. This includes exploring a wider range of solvents, bases, and temperature profiles. For instance, the use of lipophilic bases in aqueous surfactant media has been shown to effectively mediate enolization for α-arylation reactions. rsc.org

Table 1: Comparison of Potential Novel Synthetic Routes
Synthetic RouteKey FeaturesPotential AdvantagesResearch Focus
Palladium-Catalyzed α-Arylation in Micellar MediaUses a designer surfactant in water, enabling the reaction to proceed without organic solvents. rsc.orgEnvironmentally friendly ("chemistry in water"), potentially recyclable medium, mild conditions. rsc.orgOptimization of surfactants and lipophilic bases; expanding substrate scope. rsc.org
Copper(I)-Catalyzed Enantioselective α-ArylationEmploys a novel Cu(I) catalytic system with chiral bis(phosphine) dioxide ligands. nih.govmdpi.comAllows for the creation of tertiary stereocenters with high enantiomeric excess (up to 95%). nih.gov Complements existing palladium-based methods. nih.govLigand design and optimization; application to a broader range of ketone substrates. nih.gov
Ligand-Free Copper-Catalyzed α-ArylationUtilizes ketone-derived silyl enol ethers with diaryliodonium salts as arylating agents under mild, ligand-free conditions. mdpi.comBroad functional group tolerance, base-free system, operational simplicity. mdpi.comExploring the scope with various unsymmetrical diaryliodonium salts. mdpi.com

Exploration of Undiscovered Chemical Transformations

The reactivity of the carbonyl group and the adjacent α-carbon in this compound provides a rich platform for exploring novel chemical transformations.

Domino Reactions: One area of interest is the application of domino reactions for the α-functionalization of the ketone. nih.gov These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient way to build molecular complexity. Research could focus on designing domino sequences that introduce new functional groups at the α-position, leading to a diverse library of derivatives from a single starting material. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to understand the reaction mechanisms and improve chemoselectivity by widening the activation energy gap between the desired reaction and potential side reactions. nih.gov

Thionation Reactions: Another unexplored avenue is the conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent. acs.org This transformation would yield the corresponding thioketone, a class of compounds with distinct electronic properties and reactivity. A systematic computational and experimental study on the thionation of this compound could reveal insights into the reaction mechanism and the influence of its specific substituents on reactivity. acs.org The resulting sulfur-containing analogues could serve as precursors for novel heterocyclic compounds.

Condensation and Cyclization Reactions: Further investigation into condensation reactions, such as the Aldol or Claisen condensations, could lead to the synthesis of more complex structures. numberanalytics.com By carefully selecting reaction partners and conditions, it may be possible to construct novel carbocyclic or heterocyclic ring systems fused to the core structure of this compound.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of this compound and identifying any trace-level impurities is critical, particularly for its use as a standard or in regulated applications. Future research should focus on the development and validation of highly sensitive and specific analytical methods.

Hyphenated Techniques: The use of hyphenated analytical techniques is paramount for comprehensive impurity profiling. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile impurities that may arise from the synthetic process. researchgate.netthermofisher.comfastercapital.com For non-volatile impurities or degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) offers superior separation and structural elucidation capabilities. asdlib.orgijprajournal.com

Future work could involve developing standardized methods using these techniques for routine quality control. This includes the use of high-resolution accurate mass spectrometry (HRAMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, which can provide elemental composition data for unknown impurities, greatly aiding in their identification. thermofisher.com

Multi-dimensional Chromatography: For particularly complex samples where co-elution of impurities is a problem, two-dimensional chromatography (e.g., GCxGC-MS) could be explored. This technique provides significantly enhanced peak capacity and resolution, allowing for the separation of trace components from the main compound matrix.

Spectroscopic Methods: In addition to mass spectrometry, coupling liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide unambiguous structural information for isolated impurities without the need for extensive purification. nih.govresearchgate.net This is particularly valuable for characterizing novel or unexpected byproducts.

Table 2: Advanced Analytical Techniques for Characterization
TechniqueApplicationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and semi-volatile impurities and residual solvents. researchgate.netfastercapital.comHigh sensitivity, excellent separation for volatile compounds, extensive spectral libraries for identification. fastercapital.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Detection and structural elucidation of non-volatile impurities and degradation products. ijprajournal.comApplicable to a wide range of polarities and molecular weights, provides fragmentation data for structural confirmation. nih.gov
LC coupled with High-Resolution Accurate Mass Spectrometry (LC-HRAMS)Precise identification of unknown impurities by determining their elemental composition. thermofisher.comSub-ppm mass accuracy, confident assignment of chemical formulas, high sensitivity. thermofisher.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)Unambiguous structure determination of isolated impurities directly from the chromatographic eluent. researchgate.netProvides detailed structural information, including stereochemistry, without requiring off-line isolation. researchgate.net

High-Throughput Computational Screening for Derivatization Potential

Computational chemistry offers a powerful toolkit to accelerate the discovery of new derivatives of this compound with desired properties. High-throughput computational screening can be used to predict the outcomes of potential reactions and prioritize synthetic efforts.

Predicting Reactivity and Reaction Products: By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of the molecule. nih.gov This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. Computational models can also be used to calculate reaction barriers and predict the feasibility and potential yields of unexplored chemical transformations before they are attempted in the lab. acs.org

In Silico Library Design: High-throughput screening can be used to virtually generate large libraries of potential derivatives. nih.gov By systematically modifying the phenyl and methoxyphenyl rings with various substituents, or by exploring different reactions at the carbonyl and α-carbon positions, vast chemical spaces can be explored computationally. Properties such as electronic characteristics, steric profiles, and potential biological activity can be predicted for each virtual compound. This in silico approach allows researchers to focus their synthetic resources on the most promising candidates.

Development of Screening Assays: Complementing computational screening, the development of high-throughput colorimetric or fluorometric assays for ketones could accelerate the experimental validation of new synthetic routes or biocatalytic transformations. nih.govresearchgate.netcas.cn Such assays, often performed in microtiter plates, enable the rapid screening of many reaction conditions or enzyme variants, providing a powerful tool for optimization. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, and how do solvent systems influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation using deep eutectic solvents (DES), which enhance reaction efficiency. For example, a 94% yield was achieved using DES by optimizing molar ratios of reactants and reaction temperature. Polar aprotic solvents (e.g., DMF) may improve solubility, while DES offers eco-friendly advantages. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the yellow oil product .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1714 cm⁻¹ and methoxy (C-O) bands at 1246 cm⁻¹ .
  • NMR spectroscopy : Use ¹H NMR (600 MHz, CDCl₃) to detect methoxy protons (δ 3.81 ppm, singlet) and aromatic protons (δ 6.89–7.41 ppm). ¹³C NMR confirms the ketone carbonyl (δ 29.9 ppm) and quaternary carbons .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What are the IUPAC nomenclature rules and stereochemical considerations for this compound?

  • Methodological Answer : The systematic name follows positional numbering for substituents. The ketone group (propan-2-one) is prioritized, with methoxy and phenyl groups assigned to the 4-position and adjacent carbon, respectively. Stereoisomerism is unlikely due to the absence of chiral centers, but E/Z isomerism in related chalcone derivatives (e.g., 4-methoxychalcone) requires careful analysis .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : For crystal structure determination:

Grow single crystals via slow evaporation in dichloromethane/hexane.

Collect diffraction data (e.g., Mo-Kα radiation, 293 K).

Use SHELXL for refinement, focusing on resolving disorder (e.g., in methoxy groups) by adjusting occupancy parameters. SHELXPRO can interface with macromolecular datasets if twinning is observed. Validate with R-factors (<0.05) and data-to-parameter ratios (>15) .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Strategies include:

  • Repeating experiments under controlled conditions (dry solvents, inert atmosphere).
  • Computational validation (DFT calculations for NMR chemical shifts).
  • Cross-referencing with published analogs (e.g., 1-(4-Methylphenyl)pentan-2-one) to identify substituent-induced shifts .

Q. What strategies are effective for designing analogs to study substituent effects on biological activity?

  • Methodological Answer :

Bioisosteric replacement : Replace the methoxy group with halogens (e.g., 4-fluorophenyl) to modulate electronic properties .

Scaffold hopping : Synthesize pyrazine or cyclohexane derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) to explore steric effects .

QSAR modeling : Correlate logP values (from CRC Handbook data) with bioavailability .

Q. What reaction mechanisms underpin the synthesis of this compound in non-traditional solvents?

  • Methodological Answer : In DES, the mechanism involves:

Base-catalyzed deprotonation of the ketone to form an enolate.

Nucleophilic attack on the aryl aldehyde.

Dehydration to form the α,β-unsaturated ketone. DES stabilizes intermediates via hydrogen bonding, reducing side reactions. Monitor via TLC and quench with dilute HCl .

Q. How can solvent polarity and temperature be optimized to enhance reaction scalability?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

  • Vary solvent polarity (e.g., DES vs. THF) and temperature (25–80°C).
  • Measure yield and purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Identify optimal conditions (e.g., 60°C in DES) for gram-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.